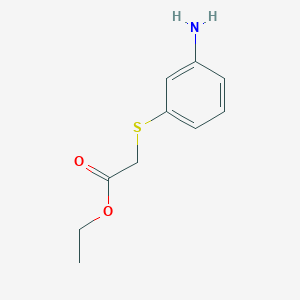
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, which is further connected to a methyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-phenylmethoxypyridin-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(benzyloxy)pyridine.
Reaction with Methyl Bromoacetate: The 5-(benzyloxy)pyridine is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various electrophiles or nucleophiles can be introduced using reagents like halogens, alkylating agents, or nucleophilic bases.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Ester reduction can produce the corresponding alcohol.
Substitution: Substituted pyridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(5-phenylmethoxypyridin-2-yl)acetate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[5-(methoxy)pyridin-2-yl]acetate
- Methyl 2-[5-(ethoxy)pyridin-2-yl]acetate
- Methyl 2-[5-(phenoxy)pyridin-2-yl]acetate
Uniqueness
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate is unique due to the presence of the benzyloxy group, which imparts distinct electronic and steric properties compared to other similar compounds
Propiedades
Fórmula molecular |
C15H15NO3 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
methyl 2-(5-phenylmethoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C15H15NO3/c1-18-15(17)9-13-7-8-14(10-16-13)19-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3 |
Clave InChI |
JLYNRSSJXKUWNQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=NC=C(C=C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![9-Chloro-9-borabicyclo[3.3.1]nonane](/img/structure/B8603154.png)

![4-(4'-Methyl[1,1'-biphenyl]-2-yl)-2H-1,2,3-triazole](/img/structure/B8603165.png)
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-YL]amino}propan-1-OL](/img/structure/B8603184.png)
